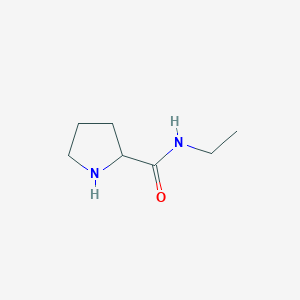

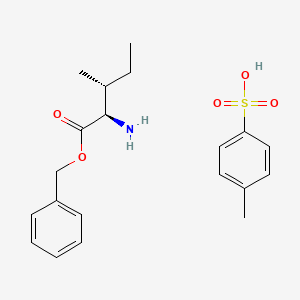

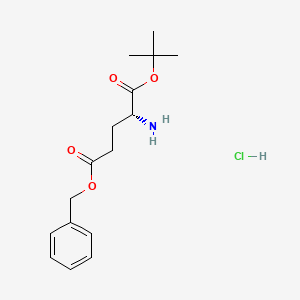

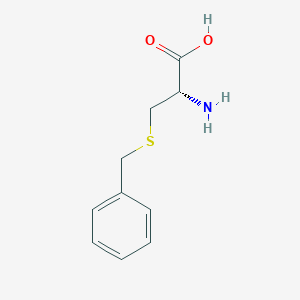

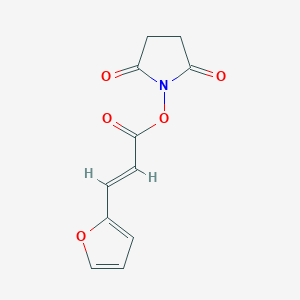

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate, also known as 2,5-dioxopyrrolidin-1-yl furan-2-ylprop-2-enoate, is a small molecule that has been used in various scientific research applications. It has been found to be a promising compound for the synthesis of other molecules, as well as for its potential applications in drug discovery.

Wissenschaftliche Forschungsanwendungen

Application 1: Preparation of Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols

Scientific Field

Organic Chemistry

Summary of the Application

3-(2-Furyl)-acryloyl-succinimide is used as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols . These compounds have potential applications in various fields due to their unique chemical properties.

Methods of Application

The specific experimental procedures for this application are not provided in the source. However, the general process involves the reaction of 3-(2-Furyl)-acryloyl-succinimide with other reactants under controlled conditions to yield the desired product .

Results or Outcomes

The source does not provide specific results or outcomes for this application .

Application 2: Preparation of Trifluoroacetophenone Derivatives

Summary of the Application

3-(2-Furyl)-acryloyl-succinimide is also used as a reactant in the preparation of trifluoroacetophenone derivatives . These compounds are of interest in various areas of research due to their unique chemical properties.

Results or Outcomes

Application 3: Preparation of Malonyl-CoA Decarboxylase (MCD) Inhibitors

Scientific Field

Biochemistry

Summary of the Application

3-(2-Furyl)-acryloyl-succinimide is used as a reactant in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors . MCD inhibitors have potential therapeutic applications in the treatment of various diseases.

Results or Outcomes

Application 4: Synthesis of Sustainable Chemical Building Units

Scientific Field

Green Chemistry

Summary of the Application

3-(2-Furyl)-acryloyl-succinimide is used in the renewable synthesis of its novel-substituted derivatives, which have potential applications as sustainable chemical building units . This process starts from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid .

Methods of Application

The synthesis involves various organocatalysts and is carried out under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .

Results or Outcomes

The processes were optimized on various reaction parameters, and the synthesized compounds were characterized by FTIR, NMR (1H, 13C), and elemental analysis .

Application 5: Synthesis of Furan Chalcone Analogues

Scientific Field

Medicinal Chemistry

Summary of the Application

3-(2-Furyl)-acryloyl-succinimide is used in the synthesis of a series of novel furan chalcone analogues . These compounds are evaluated for their therapeutic inhibition potential against bacterial urease enzyme .

Methods of Application

The synthesis of these analogues is carried out through the application of microwave-assisted synthetic methodology .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-9-4-5-10(14)12(9)17-11(15)6-3-8-2-1-7-16-8/h1-3,6-7H,4-5H2/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLWNSNBYXAOHH-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)/C=C/C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.